![molecular formula C14H8BrNO B12607888 Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- CAS No. 650606-56-7](/img/structure/B12607888.png)
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is an organic compound that features a benzaldehyde moiety substituted with a 5-bromo-3-pyridinyl group via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out under an inert atmosphere, typically nitrogen or argon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for reaction efficiency, cost of reagents, and safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: 4-[(5-bromo-3-pyridinyl)ethynyl]benzoic acid.
Reduction: 4-[(5-bromo-3-pyridinyl)ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- depends on its application. In the context of fluorescent probes, the compound’s mechanism involves the absorption of light and subsequent emission of fluorescence. The presence of the 5-bromo-3-pyridinyl group can modulate the electronic properties of the compound, affecting its fluorescence characteristics .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzaldehyde: Shares the benzaldehyde and bromine functionalities but lacks the ethynyl and pyridinyl groups.
4-[(3-Pyridinyl)ethynyl]benzaldehyde: Similar structure but without the bromine atom on the pyridine ring.
Uniqueness
Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]- is unique due to the combination of the benzaldehyde moiety, the ethynyl linkage, and the 5-bromo-3-pyridinyl group. This combination imparts distinct electronic and structural properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
650606-56-7 |
|---|---|
Fórmula molecular |
C14H8BrNO |
Peso molecular |
286.12 g/mol |
Nombre IUPAC |
4-[2-(5-bromopyridin-3-yl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C14H8BrNO/c15-14-7-13(8-16-9-14)6-3-11-1-4-12(10-17)5-2-11/h1-2,4-5,7-10H |
Clave InChI |
HTKCPRROHDHPGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C#CC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


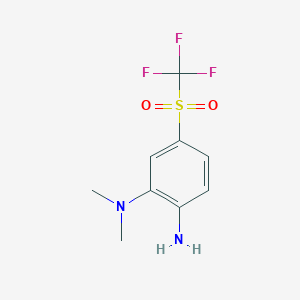
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
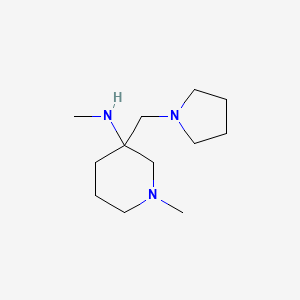
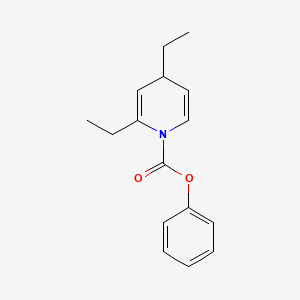
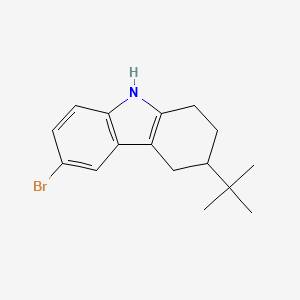
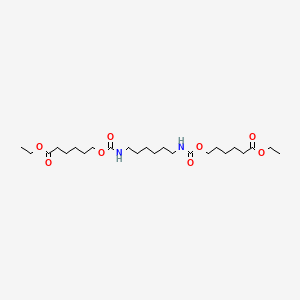
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)


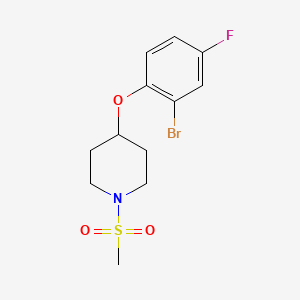
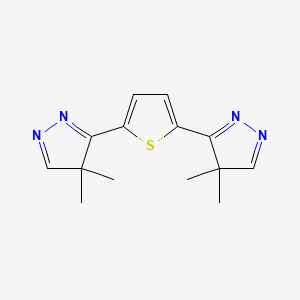
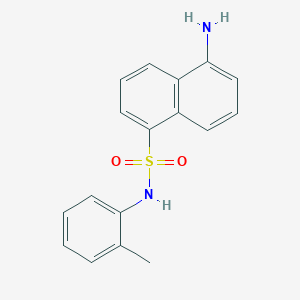
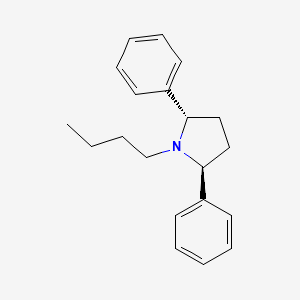
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
